Sarcosine-d3

Beschreibung

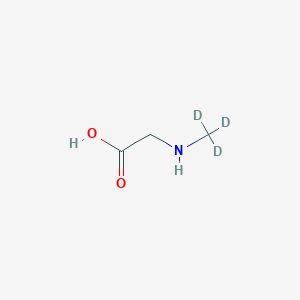

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trideuteriomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sarcosine-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sarcosine-d3, the deuterated form of sarcosine (N-methylglycine), serves as a critical tool in biomedical and pharmaceutical research. Its unique properties as a stable isotope-labeled internal standard have made it indispensable for accurate quantification of endogenous sarcosine in various biological matrices. This guide provides a comprehensive overview of this compound, its chemical structure, properties, and detailed methodologies for its application in research, particularly in the fields of neuroscience and oncology.

Core Properties and Chemical Structure

This compound is a synthetic derivative of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to sarcosine but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.[3]

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118685-91-9 | [1][2][3] |

| Molecular Formula | C₃H₄D₃NO₂ | [3] |

| Molecular Weight | 92.11 g/mol | [3] |

| Synonyms | N-Methylglycine-d3, N-(Methyl-d3)-glycine | [1][3] |

| Form | Solid | [3] |

| Melting Point | 208-212 °C | [3] |

| Isotopic Purity | ≥98% | [4] |

| Storage Temperature | -20°C | [4] |

Applications in Research

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of sarcosine levels in biological samples.[1] This is crucial in studies investigating the role of sarcosine in various physiological and pathological processes.

Schizophrenia Research

Sarcosine is investigated as a potential adjunctive therapy for schizophrenia. It acts as a glycine transporter 1 (GlyT1) inhibitor, thereby increasing the synaptic concentration of glycine, which in turn modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic hypothesis of schizophrenia.[1][5][6][7] Clinical trials have explored the efficacy of sarcosine in improving the negative and cognitive symptoms of schizophrenia.[4][8][9][10]

Caption: Sarcosine's mechanism of action in schizophrenia.

Neuroprotection Research

Emerging research suggests a neuroprotective role for sarcosine. Studies have investigated its potential to protect against neurotoxicity in models of neurodegenerative diseases like Alzheimer's.[6][11] The proposed mechanism involves the modulation of NMDA receptor function and protection against excitotoxicity.

Experimental Protocols

Quantitative Analysis of Sarcosine in Urine by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of sarcosine in human urine samples.

Materials:

-

Sarcosine and this compound standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Urine samples

-

Centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

LC-MS/MS system (e.g., Agilent 6210 MSD TOF Mass Spectrometer)

-

Cogent Diamond Hydride™ column (2.1 x 150 mm, 4 µm)[12]

Procedure:

-

Preparation of Standards and Internal Standard:

-

Prepare stock solutions of sarcosine and this compound (1 mg/mL) in ultrapure water.

-

Prepare a series of calibration standards by serially diluting the sarcosine stock solution.

-

Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).

-

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 30 seconds.

-

To 100 µL of urine, add 10 µL of the this compound internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis: [12]

-

LC Conditions:

-

Column: Cogent Diamond Hydride™, 4µm, 100Å

-

Mobile Phase A: 50% Isopropyl Alcohol / 50% DI Water / 0.1% Acetic Acid

-

Mobile Phase B: 97% Acetonitrile / 3% DI Water / 0.1% Acetic Acid

-

Gradient: 75% B (0-3 min), 65% B (4-5 min), 20% B (10 min), 75% B (12 min)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 1 µL

-

Column Temperature: 50°C

-

-

MS Conditions (ESI-POS):

-

Monitor the transitions for sarcosine and this compound (specific m/z values will depend on the instrument and adducts formed).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of sarcosine to this compound against the concentration of the calibration standards.

-

Determine the concentration of sarcosine in the urine samples from the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification of sarcosine.

In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of sarcosine against aluminum-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[3][13]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Sarcosine

-

Aluminum chloride (AlCl₃)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in complete medium.

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare different concentrations of sarcosine in culture medium.

-

Prepare a solution of AlCl₃ to induce neurotoxicity (e.g., 100 µM).

-

Aspirate the old medium from the wells and treat the cells as follows:

-

Control group: Fresh medium only.

-

Toxin group: Medium containing AlCl₃.

-

Treatment groups: Medium containing AlCl₃ and different concentrations of sarcosine.

-

-

Incubate the plates for 24 hours.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group.

-

Compare the viability of the treatment groups to the toxin group to determine the neuroprotective effect of sarcosine.

-

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion

This compound is a vital tool for researchers in various fields. Its primary application as an internal standard enables the accurate quantification of endogenous sarcosine, which is crucial for understanding its role in health and disease. The detailed protocols provided in this guide offer a starting point for researchers looking to incorporate this compound into their experimental workflows for studies related to schizophrenia, neuroprotection, and other areas where sarcosine metabolism is of interest. The continued use of this stable isotope-labeled compound will undoubtedly contribute to further advancements in our understanding of human biology and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mtc-usa.com [mtc-usa.com]

- 13. researchgate.net [researchgate.net]

Sarcosine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the physical and chemical properties of Sarcosine-d3, a deuterated analog of the endogenous amino acid sarcosine. This document serves as a technical resource for researchers utilizing this compound in various scientific applications, including its use as an internal standard in metabolic research and mass spectrometry-based quantitative analysis.

Core Physical and Chemical Properties

This compound, also known as N-Methylglycine-d3, is a stable isotope-labeled form of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium.[1][2] This isotopic substitution results in a mass shift of +3, making it an ideal internal standard for mass spectrometry applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(trideuteriomethylamino)acetic acid | [3] |

| Synonyms | N-Methyl-d3-glycine, Sarcosin-d3 | [1][2][4] |

| CAS Number | 118685-91-9 | [1][4][5] |

| Unlabeled CAS | 107-97-1 | [1][5] |

| Molecular Formula | C₃H₄D₃NO₂ | [1][4][5] |

| Linear Formula | CD₃NHCH₂CO₂H | [2] |

| Molecular Weight | 92.11 g/mol | [1][3][4] |

| Accurate Mass | 92.0665 | [5][6] |

| Property | Value | Source |

| Appearance | Solid, Colorless to off-white, Crystalline powder | [1][7] |

| Melting Point | 208-212 °C (decomposes) | [8] |

| Solubility | Water: 125 mg/mL (with ultrasonic) | [9] |

| Purity | ≥98%, >95% (HPLC) | [4][5] |

| Isotopic Purity | 99 atom % D | |

| Storage Temperature | -20°C | [4][5] |

| Shipping Temperature | Room temperature | [1][4] |

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its chemical identity being nearly identical to the endogenous analyte sarcosine, while its increased mass allows for clear differentiation in mass spectra.

While specific, detailed experimental protocols are often method- and matrix-dependent, the general workflow for using this compound as an internal standard is outlined below.

Workflow for using this compound as an internal standard.

Biological Context: The Role of Sarcosine

Sarcosine, the non-deuterated parent compound, is an endogenous amino acid that plays a significant role in neurotransmission.[1] It is a competitive inhibitor of the glycine transporter type I (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][10] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn potentiates NMDA receptor function.[1] This mechanism has led to research into sarcosine's potential as a therapeutic agent for schizophrenia.[11][12][13]

The following diagram illustrates the involvement of sarcosine in the glutamatergic synapse.

Sarcosine's modulation of the NMDA receptor.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is typically shipped at room temperature.[1][4] For long-term storage, it is recommended to keep it at -20°C.[4][5] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] It is advised to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.[14][15]

Safety Information

While this compound itself does not have extensive safety data, the safety profile of its parent compound, sarcosine, is well-established. Sarcosine is considered to be of low toxicity.[12] However, as with any chemical, it is important to handle this compound with care in a laboratory setting. Avoid inhalation, ingestion, and contact with skin and eyes.[14] In case of exposure, follow standard first-aid procedures.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (methyl-d3) D 99atom 118685-91-9 [sigmaaldrich.com]

- 3. This compound (methyl-d3) | C3H7NO2 | CID 16213596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]

- 7. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]

- 8. Sarcosine | CAS#:107-97-1 | Chemsrc [chemsrc.com]

- 9. glpbio.com [glpbio.com]

- 10. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Sarcosine-d3 CAS number and molecular weight

This technical guide provides comprehensive information on Sarcosine-d3 for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical methodologies, and its role in modulating neurotransmission.

Core Chemical Data

This compound, the deuterated form of sarcosine (N-methylglycine), is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification. Its key chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 118685-91-9 | [1][2] |

| Molecular Weight | 92.11 g/mol | [3] |

| Molecular Formula | C₃H₄D₃NO₂ | [1] |

| Synonyms | N-Methylglycine-d3, Sarcosin-d3 | [3] |

Experimental Protocols

This compound is frequently utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. Detailed methodologies for these applications are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common protocol for the analysis of sarcosine and its isotopologues involves a derivatization step to improve chromatographic separation and detection[4][5].

Sample Preparation and Derivatization:

-

Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water)[4].

-

Derivatization (Silylation):

-

Evaporate the sample containing this compound to dryness under a stream of nitrogen[6].

-

Reconstitute the dried residue in 100 µL of a silylating agent such as BSTFA + 1% TMCS[4].

-

Optimize the reaction by incubating at 100°C for 1.5 hours[4].

-

After derivatization, dilute the sample with acetonitrile before injection into the GC-MS system[4].

-

GC-MS/MS Conditions:

-

Injection Volume: 1 µL[4].

-

Separation: Utilize a suitable capillary column for the separation of the derivatized analytes[4].

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification[4][5]. The unique transition ions for derivatized sarcosine (m/z 116 → 73) can be adapted for this compound[5].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS methods can be developed to separate sarcosine from its isomers without the need for derivatization, offering a high-throughput analysis[7].

Chromatographic Conditions:

-

Column: A Cogent Diamond Hydride™ column (2.1 x 150mm, 4µm, 100Å) or similar is effective for separating sarcosine from its isomers[7].

-

Mobile Phase: A gradient elution using a mixture of isopropyl alcohol, water, and acetic acid can be employed[7].

-

Flow Rate: A flow rate of 0.6 mL/minute is suggested[7].

-

Temperature: The column temperature can be maintained at 50°C[7].

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization in positive mode (ESI-POS) is suitable for detecting sarcosine and its deuterated analogue[7].

-

Detection: A time-of-flight (TOF) mass spectrometer or a tandem mass spectrometer can be used for accurate mass measurement and quantification[7]. This compound serves as an internal standard for the accurate quantification of endogenous sarcosine.

Signaling Pathway and Mechanism of Action

Sarcosine is an endogenous amino acid that plays a significant role in neurotransmission by modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function[8][9]. Its mechanism of action involves the inhibition of the glycine transporter type I (GlyT1)[10][11].

Sarcosine acts as a competitive inhibitor of GlyT1, which is primarily located on glial cells surrounding the synapse[8][10]. By blocking GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft[8]. Glycine is a necessary co-agonist for the activation of the NMDA receptor[12]. Therefore, the elevated synaptic glycine levels lead to an enhanced activation of NMDA receptors by the primary agonist, glutamate[8]. This potentiation of NMDA receptor function is a key area of research, particularly in the context of schizophrenia and other neurological disorders[8][9].

Below is a diagram illustrating the signaling pathway involving sarcosine.

Caption: Sarcosine's inhibition of GlyT1 enhances NMDA receptor activation.

References

- 1. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]

- 8. mdpi.com [mdpi.com]

- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

The Biological Nexus of Sarcosine: A Technical Guide to its Role and the Therapeutic Potential of its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is a pivotal intermediate in one-carbon metabolism.[1] It is intricately linked to the methionine cycle and is involved in crucial cellular processes such as DNA synthesis and methylation.[1][2] Dysregulation of sarcosine metabolism has been implicated in the pathophysiology of several diseases, most notably prostate cancer and schizophrenia.[2][3] In prostate cancer, elevated sarcosine levels are associated with tumor progression and aggressiveness, positioning it as a potential biomarker.[2][4] In the central nervous system, sarcosine functions as a glycine transporter-1 (GlyT1) inhibitor, modulating N-methyl-D-aspartate (NMDA) receptor activity, which has led to its investigation as a therapeutic agent in schizophrenia.[3][5] The deuteration of sarcosine represents a promising strategy to enhance its therapeutic properties by leveraging the kinetic isotope effect to improve its pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological roles of sarcosine, its clinical significance, and the therapeutic potential of its deuterated analogue, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Biological Role and Metabolism of Sarcosine

Sarcosine is an intermediate and byproduct in the synthesis and degradation of glycine.[6] It is formed from the metabolism of choline and methionine, which are significant sources of methyl groups for a wide array of biochemical reactions.[6] The metabolism of sarcosine is primarily regulated by three key enzymes:

-

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine through the transfer of a methyl group from S-adenosylmethionine (SAM).[2][7]

-

Sarcosine Dehydrogenase (SARDH): Located in the mitochondria, SARDH catalyzes the oxidative demethylation of sarcosine back to glycine, producing formaldehyde in the process.[8][9]

-

Pipecolic Acid Oxidase (PIPOX): This enzyme is also involved in the breakdown of sarcosine to glycine.[7]

The interplay of these enzymes maintains the homeostasis of sarcosine levels in the body.

Sarcosine in Disease

Prostate Cancer

A significant body of research has focused on the role of sarcosine as a biomarker and a potential mediator in prostate cancer progression.[4] Studies have consistently shown that levels of sarcosine are elevated in the urine and serum of patients with prostate cancer compared to healthy individuals and those with benign prostatic hyperplasia (BPH).[8] This elevation is often correlated with the aggressiveness of the tumor.[10]

The underlying mechanism appears to involve the dysregulation of the enzymes controlling sarcosine metabolism. In prostate cancer tissues, the expression of the sarcosine-producing enzyme, GNMT, is often elevated, while the expression of the sarcosine-degrading enzymes, SARDH and PIPOX, is reduced.[6][7] This enzymatic imbalance leads to an accumulation of sarcosine, which is thought to promote the invasive potential of prostate cancer cells.[7] However, it is important to note that some studies have reported conflicting results regarding the utility of sarcosine as a standalone diagnostic marker for prostate cancer.[2][11]

Schizophrenia

In the central nervous system, sarcosine acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1).[3][12] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which is a co-agonist at the NMDA receptor.[3][5] The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[13] By enhancing NMDA receptor function, sarcosine has shown therapeutic potential as an adjunctive treatment for schizophrenia.[5][14] Clinical trials have demonstrated that sarcosine, when added to antipsychotic medication, can lead to a significant reduction in negative symptoms and an improvement in overall psychopathology.[9][14]

Deuterated Sarcosine: A Strategy for Enhanced Therapeutics

The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and metabolic profiles of therapeutic agents.[15][16] This approach, known as deuteration, leverages the kinetic isotope effect (KIE).[17] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[17]

Key advantages of deuteration include:

-

Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life in the body.[17]

-

Improved Pharmacokinetic Profile: This can result in reduced dosing frequency and more stable plasma concentrations.[15]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[16]

-

Enhanced Therapeutic Efficacy: A more stable and prolonged presence of the drug can lead to improved treatment outcomes.[18]

Deuterated sarcosine (Sarcosine-d3) is the deuterium-labeled form of sarcosine.[7][12] By replacing the hydrogen atoms on the N-methyl group with deuterium, the metabolic breakdown of sarcosine by SARDH can be slowed down. This is expected to increase its bioavailability and prolong its therapeutic effects, which could be particularly beneficial in its application for schizophrenia. Deuterated sarcosine is also utilized as an internal standard for accurate quantification of sarcosine in biological samples using mass spectrometry.[7]

Quantitative Data

Sarcosine Levels in Prostate Cancer

| Patient Group | Sample Type | Sarcosine Concentration | Reference |

| Healthy Controls | Serum | 3.0 ± 2.0 ng/mL | [8] |

| Urine | 6.0 ± 2.0 ng/mL | [8] | |

| Urine | 1.43 ± 1.31 µM | ||

| Benign Prostatic Hyperplasia (BPH) | Serum | 9.0 ± 1.0 ng/mL | [8] |

| Urine | 8.0 ± 1.0 ng/mL | [8] | |

| Newly Diagnosed Prostate Cancer (NDPCa) | Serum | 21.02 ± 2.0 ng/mL | [8] |

| Urine | 15.0 ± 2.0 ng/mL | [8] | |

| Urine | 12.70 ± 3.29 µM | ||

| Metastatic Prostate Cancer | Urine | Highest Levels | [10] |

Sarcosine in Schizophrenia Clinical Trials

| Study Parameter | Sarcosine Group (2g/day) | Placebo Group | p-value | Reference |

| PANSS Total Score (Baseline) | 71.4 ± 14 | 73.3 ± 13 | 0.6736 | [14] |

| PANSS Total Score (6 months) | 57.7 ± 15 | 71.5 ± 13 | 0.00487 | [14] |

| PANSS Negative Subscale (Baseline) | 25.4 ± 5.2 | 26.1 ± 5 | 0.45085 | [14] |

| PANSS Negative Subscale (6 months) | 18.6 ± 6.1 | 25.4 ± 4.7 | 0.00001 | [14] |

| Serum EGF Levels (Baseline) | 235.1 ± 165.0 pg/mL | 315.5 ± 226.4 pg/mL | 0.2 | [9] |

| Serum EGF Levels (6 weeks) | 200.7 ± 117.9 pg/mL | 116.1 ± 72.6 pg/mL | 0.03 | [9] |

Expression of Sarcosine Metabolism Enzymes in Prostate Cancer

| Gene | Tissue Type | Relative mRNA Expression (Normalized to GAPDH) | Reference |

| GNMT | Benign Adjacent Prostate | Lower | [6] |

| Localized PCa | Elevated | [6] | |

| Metastatic PCa | Highest | [6] | |

| SARDH | Benign Adjacent Prostate | Higher | [6] |

| Localized PCa | Reduced | [6] | |

| Metastatic PCa | Lowest | [6] | |

| PIPOX | Benign Adjacent Prostate | Higher | [6] |

| Localized PCa | Reduced | [6] | |

| Metastatic PCa | Lowest | [6] |

Experimental Protocols

Quantification of Sarcosine in Biological Samples using LC-MS

This method allows for the accurate quantification of sarcosine while resolving it from its isomers, such as alanine.[11]

5.1.1. Sample Preparation

-

Serum/Plasma: Can often be analyzed directly after protein precipitation.[1]

-

Urine: May require filtration to remove proteins.[3]

-

Tissue: Homogenize in a suitable buffer (e.g., Sarcosine Assay Buffer). Centrifuge to remove insoluble material.[1]

5.1.2. Chromatographic Separation

-

Column: A column capable of separating isomers is crucial, such as a Cogent Diamond Hydride™ column.[19]

-

Mobile Phase: A typical mobile phase might consist of an aqueous component with a weak acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[20] A gradient elution is often employed.

-

Flow Rate: Typically in the range of 0.4-0.6 mL/minute.[19]

-

Temperature: Column temperature is maintained, for example, at 50˚C.[19]

5.1.3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[19]

-

Detection: A tandem mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[20] The transition of the parent ion to a specific product ion for sarcosine is monitored.

-

Internal Standard: Deuterated sarcosine (this compound) is used as an internal standard to ensure accurate quantification.[7]

Enzyme-Coupled Colorimetric Assay for Sarcosine

This method provides a simpler, high-throughput alternative to LC-MS for sarcosine quantification.

5.2.1. Principle

This assay is based on a coupled enzyme reaction. Sarcosine oxidase (SOX) catalyzes the oxidation of sarcosine, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product, which is proportional to the initial sarcosine concentration.[1]

5.2.2. Procedure

-

Standard Curve Preparation: Prepare a series of sarcosine standards of known concentrations.

-

Sample Preparation: Prepare biological samples as described for the LC-MS method. Note that urine samples may have interferences with some commercial kits.[1]

-

Reaction Setup: In a 96-well plate, add the standards and samples.

-

Master Mix Addition: Prepare and add a master mix containing sarcosine oxidase, HRP, and the colorimetric/fluorometric probe in an appropriate assay buffer.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes) to allow the reaction to proceed.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric assays).[1]

-

Calculation: Determine the sarcosine concentration in the samples by comparing their readings to the standard curve.

Synthesis of Sarcosine and Deuterated Sarcosine

5.3.1. Synthesis of Sarcosine

A common laboratory synthesis of sarcosine involves the reaction of chloroacetic acid with methylamine.[21] Another method involves the methylation of glycine using dimethyl carbonate in the presence of a catalyst.

5.3.2. Synthesis of Deuterated Sarcosine (this compound)

The synthesis of deuterated compounds typically involves using a deuterated starting material or a deuterated reagent. For this compound, where the methyl group is deuterated, a common approach would be to use a deuterated methylating agent in a reaction with glycine. Alternatively, a metal-catalyzed hydrogen-deuterium exchange can be employed on the non-deuterated compound in the presence of a deuterium source like heavy water (D₂O).

Visualizations

Sarcosine Metabolic Pathway

Caption: Sarcosine metabolism and its links to the methionine and choline cycles.

Experimental Workflow for Sarcosine Biomarker Discovery

Caption: A typical workflow for the discovery and validation of sarcosine as a biomarker.

Sarcosine's Role in NMDA Receptor Modulation

Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor signaling.

Conclusion

Sarcosine is a multifaceted metabolite with significant implications for human health and disease. Its role as a potential biomarker in prostate cancer and as a therapeutic agent in schizophrenia highlights the importance of understanding its metabolic pathways and biological functions. The development of deuterated sarcosine offers a promising avenue for improving its therapeutic efficacy by optimizing its pharmacokinetic properties. Further research, particularly involving quantitative studies on the pharmacokinetics of deuterated sarcosine and large-scale clinical validation of its therapeutic applications, is warranted to fully realize its potential in clinical practice. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this intriguing molecule.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Sarcosine as a Potential Prostate Cancer Biomarker—A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sarcosine for Schizophrenia [schizophrenia.com]

- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium kinetic isotope effects in heterotetrameric sarcosine oxidase from Corynebacterium sp. U-96: the anionic form of the substrate in the enzyme-substrate complex is a reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia [ctv.veeva.com]

- 17. researchgate.net [researchgate.net]

- 18. Sarcosine - Wikipedia [en.wikipedia.org]

- 19. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]

- 20. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 21. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

Sarcosine-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, has garnered significant attention in metabolic research, particularly for its association with prostate cancer progression.[1][2] Understanding the dynamics of sarcosine metabolism is crucial for elucidating its role in disease and identifying potential therapeutic targets. Stable isotope tracers are powerful tools for delineating metabolic pathways and quantifying fluxes. This technical guide provides a comprehensive overview of the use of Sarcosine-d3, a deuterated isotopologue of sarcosine, as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound to investigate sarcosine metabolism in various biological systems.

Sarcosine is synthesized from glycine by the enzyme glycine N-methyltransferase (GNMT) and is metabolized back to glycine by sarcosine dehydrogenase (SARDH) and L-pipecolic acid oxidase (PIPOX).[1][3] Alterations in the expression and activity of these enzymes can lead to changes in intracellular sarcosine levels, which have been linked to an invasive phenotype in prostate cancer cells.[2][4]

Core Concepts in this compound Metabolic Tracing

This compound is an ideal tracer for studying sarcosine metabolism due to its chemical identity to endogenous sarcosine, with the key difference being a higher mass due to the presence of three deuterium atoms on the methyl group. This mass difference allows for its distinction from the endogenous, unlabeled sarcosine pool using mass spectrometry (MS). By introducing this compound into a biological system (e.g., cell culture or in vivo model) and tracking its conversion into downstream metabolites, researchers can elucidate the pathways of sarcosine utilization and degradation.

Data Presentation: Quantitative Insights into Sarcosine Metabolism

The following tables summarize key quantitative data related to sarcosine concentrations and the enzymes involved in its metabolism, providing a crucial baseline for designing and interpreting tracer studies.

Table 1: Sarcosine Concentrations in Prostate Tissues

| Tissue Type | Sarcosine Concentration (pmol/mg) | Reference |

| Benign Prostate | 1.54 ± 0.6 | [5] |

| Localized Prostate Cancer | 3.82 ± 2.08 | [5] |

| Metastatic Prostate Cancer | 15.57 ± 8.0 | [5] |

Table 2: Sarcosine Concentrations in Prostate Cancer Cell Lines vs. Benign Cells

| Cell Line/Type | Description | Relative Sarcosine Levels (Compared to Benign) | Reference |

| RWPE (Benign) | Immortalized benign prostate epithelial cells | Baseline | [2] |

| PrEC (Benign) | Primary benign prostate epithelial cells | Baseline | [2] |

| LNCaP (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |

| VCaP (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |

| DU145 (Cancer) | Androgen-insensitive prostate cancer | Significantly elevated | [2] |

| 22RV1 (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |

Table 3: Key Enzymes in Sarcosine Metabolism

| Enzyme | Full Name | Function | Role in Prostate Cancer | Reference |

| GNMT | Glycine N-methyltransferase | Synthesizes sarcosine from glycine | Upregulated | [1][3] |

| SARDH | Sarcosine dehydrogenase | Converts sarcosine to glycine | Downregulated | [1][3] |

| PIPOX | L-pipecolic acid oxidase | Converts sarcosine to glycine | Downregulated | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting this compound tracer studies in both in vitro and in vivo settings.

In Vitro this compound Tracing in Cultured Cells

This protocol is designed for studying sarcosine metabolism in adherent prostate cancer cell lines.

1. Cell Culture and Seeding:

-

Culture prostate cancer cells (e.g., LNCaP, DU145) and benign control cells (e.g., RWPE-1) in their recommended growth medium until they reach approximately 80% confluency.

-

Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

2. Preparation of this compound Labeling Medium:

-

Prepare fresh culture medium containing a known concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized based on the cell line and experimental goals.

-

The labeling medium should be otherwise identical to the normal growth medium to maintain metabolic steady state.[6]

3. This compound Labeling:

-

Aspirate the growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of this compound uptake and metabolism.

4. Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract metabolites.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

5. Sample Analysis by LC-MS/MS:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Develop a targeted LC-MS/MS method to detect and quantify this compound and its expected labeled metabolites (e.g., Glycine-d2, assuming demethylation). The method should include the mass transitions for both the labeled and unlabeled forms of the metabolites.

In Vivo this compound Tracing in a Mouse Xenograft Model

This protocol outlines a procedure for tracing sarcosine metabolism in a prostate cancer xenograft mouse model.

1. Animal Model and Tumor Implantation:

-

Establish prostate cancer xenografts in immunocompromised mice (e.g., nude or SCID mice) by subcutaneously injecting a suspension of prostate cancer cells (e.g., DU145).

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

2. This compound Administration:

-

Prepare a sterile solution of this compound in saline.

-

Administer the this compound solution to the mice via intravenous (IV) injection or intraperitoneal (IP) injection. A typical dose to start with is 10-50 mg/kg body weight, but this should be optimized.

-

A continuous infusion of the tracer can also be employed to achieve a steady-state labeling in the plasma.[7]

3. Sample Collection:

-

At predetermined time points after this compound administration (e.g., 30, 60, 120 minutes), euthanize the mice.

-

Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.

-

Excise the tumor tissue and a sample of a control tissue (e.g., liver or muscle).

-

Immediately freeze all tissue and plasma samples in liquid nitrogen to quench metabolism and store at -80°C until extraction.

4. Metabolite Extraction from Tissues and Plasma:

-

For tissues, homogenize the frozen tissue samples in ice-cold 80% methanol.

-

For plasma, add four volumes of ice-cold methanol to one volume of plasma.

-

Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.

5. Sample Analysis by LC-MS/MS:

-

Analyze the reconstituted metabolite extracts from tissues and plasma using the targeted LC-MS/MS method developed for this compound and its metabolites.

Mandatory Visualizations

Diagram 1: Sarcosine Metabolic Pathway

Caption: The core metabolic pathway of sarcosine synthesis and degradation.

Diagram 2: Experimental Workflow for In Vitro this compound Tracing

Caption: A streamlined workflow for in vitro this compound metabolic tracing experiments.

Diagram 3: Logical Relationship of Sarcosine Metabolism in Prostate Cancer

Caption: The logical cascade linking altered enzyme expression to increased sarcosine and prostate cancer progression.

Conclusion

This compound is a valuable tool for dissecting the complexities of sarcosine metabolism. By employing the protocols and understanding the core concepts outlined in this guide, researchers can gain deeper insights into the role of sarcosine in health and disease. The use of stable isotope tracers like this compound, coupled with advanced analytical techniques such as mass spectrometry, will continue to be instrumental in advancing our understanding of cancer metabolism and developing novel therapeutic strategies. This guide provides a solid foundation for designing and executing robust and informative this compound metabolic tracer studies.

References

- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 4. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Sarcosine-d3 in Schizophrenia Research

Executive Summary

Schizophrenia remains a significant therapeutic challenge, with a pronounced need for novel treatments, particularly for negative and cognitive symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has identified the glutamatergic system as a key therapeutic target. Sarcosine (N-methylglycine), an endogenous inhibitor of the glycine transporter-1 (GlyT-1), enhances NMDA receptor function by increasing synaptic glycine levels. This compound, a deuterated analog, serves as a valuable tool in this research, offering a stable-isotope-labeled version for pharmacokinetic studies and as an internal standard, ensuring precise quantification in biological matrices. This guide details the mechanism of action, preclinical evidence, clinical trial data, and experimental protocols related to the use of sarcosine in schizophrenia research, providing a comprehensive resource for professionals in the field.

The Scientific Rationale: Targeting NMDA Receptor Hypofunction

The glutamatergic hypothesis of schizophrenia posits that diminished NMDA receptor activity contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[1] The NMDA receptor requires both glutamate and a co-agonist, either glycine or D-serine, for activation.[2] One strategy to enhance NMDA receptor function is to increase the synaptic concentration of these co-agonists.[3] Sarcosine achieves this by inhibiting GlyT-1, the primary transporter responsible for glycine reuptake from the synapse.[4] This inhibition leads to elevated glycine levels, promoting NMDA receptor activation.[5] While most clinical efficacy studies utilize sarcosine, this compound is critical in preclinical and clinical pharmacology studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous sarcosine.

Mechanism of Action of Sarcosine

Sarcosine's primary therapeutic mechanism is the inhibition of the GlyT-1 transporter.[6] This action increases the availability of glycine in the synaptic cleft, enhancing the function of NMDA receptors.[5] Additionally, studies have revealed that sarcosine itself can act as a co-agonist at the NMDA receptor's glycine binding site, further contributing to its therapeutic effect.[7] This dual action—inhibiting glycine reuptake and directly stimulating the receptor—makes it a potent modulator of the glutamatergic system.[7][8]

Caption: Dual mechanism of sarcosine at the NMDA receptor.

Preclinical Evidence

Animal models are essential for validating the therapeutic hypothesis and understanding the neurobiological effects of sarcosine. Pharmacological models using NMDA receptor antagonists like ketamine or MK-801 are widely used to induce schizophrenia-like behavioral deficits in rodents.[1][6][9][10]

Studies have shown that sarcosine can:

-

Reverse Behavioral Deficits: Sarcosine attenuates hyperlocomotion, cognitive dysfunction, and other behavioral impairments induced by ketamine and MK-801 in rats and mice.[9][11]

-

Modulate Neuroinflammation and Oxidative Stress: In a ketamine-induced rat model, sarcosine was found to ameliorate oxidative stress, mitochondrial dysfunction, and neuroinflammation.[9]

-

Enhance NMDA Receptor-Mediated Potentials: Sarcosine facilitates NMDA receptor-mediated hippocampal field excitatory postsynaptic potentials, providing direct evidence of its impact on synaptic function.[6]

Experimental Workflow: Preclinical Assessment

Caption: Standard workflow for a preclinical schizophrenia model study.

Clinical Research and Quantitative Data

Sarcosine has been evaluated in several randomized controlled trials (RCTs), typically as an add-on treatment to existing antipsychotic medication.[12] The standard oral dose used in most trials is 2 grams per day.[8][12] These studies have demonstrated that sarcosine can be particularly beneficial for patients with chronic and non-refractory schizophrenia, though results can be heterogeneous.[12]

Table 1: Summary of Key Clinical Trials on Sarcosine in Schizophrenia

| Study | Participant Group | Duration | Sarcosine Dose | Key Efficacy Outcomes & Results | Citation(s) |

| PULSAR Study | 58 patients with chronic schizophrenia and dominant negative symptoms | 6 months | 2 g/day | Significant improvement in PANSS total, negative, and general psychopathology scores vs. placebo. | [13] |

| Lane et al. (2008) | 65 inpatients with acute exacerbation | 6 weeks | 2 g/day | Sarcosine group showed greater reductions in PANSS total scores and SANS scores compared to placebo and D-serine groups. | [3] |

| Strzelecki et al. | 50 patients with stable schizophrenia | 6 months | 2 g/day | Significant reduction in PANSS total and negative scores vs. placebo. Increased markers of neuronal viability (NAA) in the prefrontal cortex. | [5] |

| Meta-Analysis (Marchi et al., 2021) | 6 RCTs (n=234) | Varied | 2 g/day | Significant reduction in symptom severity for chronic, non-refractory schizophrenia (SMD after 6 weeks: -0.36). No significant benefit when added to clozapine. | [12][14] |

PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; NAA: N-acetylaspartate; SMD: Standardized Mean Difference.

Detailed Experimental Protocol: Clinical Trial Design

The following provides a generalized protocol based on common elements from published clinical trials for testing sarcosine as an adjunctive therapy.[3][15][16]

Title: A Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Sarcosine for Negative Symptoms in Schizophrenia.

1. Objective: To evaluate the efficacy and safety of 2 g/day of sarcosine compared to placebo, as an add-on to a stable dose of antipsychotic medication, in improving negative and overall symptoms of schizophrenia.

2. Study Population:

-

Inclusion Criteria: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia; clinically stable on a constant dose of a single antipsychotic for at least 3 months; significant negative symptoms (e.g., a minimum score on the PANSS negative subscale).

-

Exclusion Criteria: Current substance use disorder; pregnancy or breastfeeding; treatment with clozapine; significant unstable medical illness.

3. Study Design:

-

Phase: A 6-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Randomization: Eligible participants are randomized (1:1 ratio) to receive either sarcosine or a matching placebo.

-

Intervention:

-

Experimental Arm: Sarcosine 2 g/day (administered as two 500 mg capsules twice daily).[15]

-

Control Arm: Matching placebo capsules (two capsules twice daily).

-

Participants continue their stable antipsychotic medication throughout the study.

-

4. Outcome Measures:

-

Primary: Change from baseline to 6 months in the PANSS Negative Symptom Subscale score.

-

Secondary: Change from baseline in PANSS total score, PANSS positive and general psychopathology subscale scores, Calgary Depression Scale for Schizophrenia (CDSS), and measures of cognitive function (e.g., Brief Assessment of Cognition in Schizophrenia - BACS).

-

Safety: Incidence of adverse events, vital signs, and laboratory tests.

5. Assessment Schedule: Clinical and safety assessments are performed at baseline, week 6, week 12, and week 24 (6 months).

6. Statistical Analysis: The primary efficacy analysis will be performed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population to compare the change from baseline in PANSS negative scores between the two groups.

Downstream Signaling and Logical Relationships

Enhancement of NMDA receptor activity by sarcosine is hypothesized to trigger downstream signaling cascades crucial for synaptic plasticity and neuronal health. This provides a biological basis for the observed improvements in clinical symptoms.

Caption: Logical pathway from NMDA receptor modulation to symptom improvement.

Conclusion and Future Directions

Sarcosine represents a promising, biologically rational adjunctive treatment for schizophrenia by targeting the underlying NMDA receptor hypofunction.[8][17] The use of this compound is indispensable for rigorous pharmacokinetic and metabolic studies. Clinical data supports its efficacy, particularly for negative symptoms in non-refractory patient populations.[12] Future research should focus on larger, long-term trials to confirm these benefits, identify predictive biomarkers for treatment response, and explore its potential as a monotherapy in specific patient subgroups, such as antipsychotic-naïve individuals.[18][19] The continued investigation of glutamatergic modulators like sarcosine is a critical path toward developing more comprehensive and effective treatments for schizophrenia.

References

- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia [ctv.veeva.com]

- 3. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological animal models of schizophrenia for antipsychotic drug discovery and development [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. A possible role for sarcosine in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neurosciencenews.com [neurosciencenews.com]

The Role of Sarcosine-d3 in Prostate Cancer Biomarker Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for reliable and non-invasive biomarkers for prostate cancer (PCa) has led researchers to explore the metabolome, representing the downstream readout of genomic, transcriptomic, and proteomic alterations. Among the metabolites of interest, sarcosine (N-methylglycine) has emerged as a potential biomarker associated with the progression and aggressiveness of prostate cancer.[1][2] Initial studies using high-throughput mass spectrometry-based metabolomic profiling identified elevated levels of sarcosine in metastatic prostate cancer and in the urine of men with the disease.[1][2] This discovery has spurred further investigation into its clinical utility and its role in the underlying pathology of prostate cancer.

This technical guide provides an in-depth overview of the use of Sarcosine-d3, a deuterated stable isotope of sarcosine, in prostate cancer biomarker studies. This compound serves as an invaluable internal standard for the accurate quantification of endogenous sarcosine levels in various biological matrices, including tissue, urine, and plasma.[3] Its use is critical for robust and reproducible analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are pivotal in validating sarcosine as a clinical biomarker. We will delve into the core aspects of sarcosine's involvement in prostate cancer, detailed experimental protocols for its quantification, and the signaling pathways it influences.

Sarcosine Metabolism and its Link to Prostate Cancer Progression

Sarcosine is a naturally occurring amino acid derivative formed from glycine. Its metabolism is intricately linked to one-carbon metabolism, a fundamental cellular process often dysregulated in cancer. Two key enzymes govern the intracellular concentration of sarcosine:

-

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine and S-adenosylmethionine (SAM).[4]

-

Sarcosine dehydrogenase (SARDH): This mitochondrial enzyme is responsible for the degradation of sarcosine back to glycine.[4]

In the context of prostate cancer, an imbalance in the activity of these enzymes is observed. Studies have shown that GNMT expression is often elevated in prostate cancer tissues, while SARDH expression may be reduced.[4] This enzymatic shift leads to an accumulation of sarcosine, which has been shown to promote an invasive phenotype in prostate cancer cells.[2][4] The addition of exogenous sarcosine to benign prostate epithelial cells can induce invasion, while the knockdown of GNMT can attenuate this invasive potential.[2]

Quantitative Analysis of Sarcosine using this compound

Accurate and precise quantification of sarcosine in biological samples is paramount for its validation as a biomarker. Due to the complex nature of biological matrices, the use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response. This compound, with its deuterium-labeled methyl group, is the ideal internal standard for this purpose as it shares near-identical physicochemical properties with endogenous sarcosine but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Data Presentation: Sarcosine Levels in Prostate Cancer

The following tables summarize quantitative data from various studies on sarcosine levels in different biological samples from prostate cancer patients and control groups.

| Sample Type | Patient Group | Sarcosine Concentration/Level | Fold Change vs. Control | Reference |

| Tissue | Benign Prostate | Undetectable in some studies | - | Sreekumar et al., 2009 |

| Localized Prostate Cancer | Elevated | 42% of samples showed an increase | Sreekumar et al., 2009 | |

| Metastatic Prostate Cancer | Markedly Elevated | 79% of samples showed an increase | Sreekumar et al., 2009 | |

| Urine | Biopsy-Negative Controls | Lower Levels | - | Sreekumar et al., 2009 |

| Biopsy-Positive PCa | Significantly Higher | - | Sreekumar et al., 2009 | |

| Plasma | Benign Prostate Hyperplasia (BPH) | 0.9 µM [0.6-1.4 µM] | - | Al-Kindi et al., 2020 |

| Prostatic Intraepithelial Neoplasia (PIN) | 1.9 µM [1.2-6.5 µM] | ~2.1 | Al-Kindi et al., 2020 | |

| Prostate Cancer (PCa) | 2.0 µM [1.3-3.3 µM] | ~2.2 | Al-Kindi et al., 2020 |

| Biomarker Performance | Area Under the Curve (AUC) | Sensitivity | Specificity | Reference |

| Urine Sarcosine | 0.71 | - | - | Khan et al., 2013 |

| Plasma Sarcosine (PCa vs. BPH) | 0.833 | - | - | Al-Kindi et al., 2020 |

| Plasma Sarcosine (PIN vs. BPH) | 0.734 | - | - | Al-Kindi et al., 2020 |

Experimental Protocols

Sample Preparation for GC-MS Analysis of Urinary Sarcosine

This protocol describes a general procedure for the extraction and derivatization of sarcosine from urine for GC-MS analysis.

Materials:

-

Urine sample

-

This compound internal standard solution (concentration to be optimized)

-

Methanol

-

Acetonitrile

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

GC-MS vials with inserts

Procedure:

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

-

Add a known amount of this compound internal standard to each sample.

-

Add a protein precipitation solvent, such as cold methanol or acetonitrile (e.g., 4 volumes), to the urine sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

To the dried residue, add the derivatization agent, BSTFA with 1% TMCS (e.g., 50 µL).

-

Tightly cap the tube and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to allow for complete derivatization of sarcosine and this compound to their trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Analysis of Derivatized Sarcosine

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column suitable for metabolomics (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Splitless.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 70-80°C, hold for 2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 10-20°C/minute.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Ions to Monitor (for TMS-derivatized compounds):

-

Sarcosine: Monitor characteristic fragment ions (e.g., m/z 116, 144).

-

This compound: Monitor the corresponding mass-shifted fragment ions (e.g., m/z 119, 147).

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both endogenous sarcosine and the this compound internal standard.

-

Calculate the ratio of the peak area of sarcosine to the peak area of this compound.

-

Generate a calibration curve using known concentrations of sarcosine standards spiked with a constant amount of this compound.

-

Quantify the concentration of sarcosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathway of Sarcosine Metabolism in Prostate Cancer

Caption: Sarcosine metabolism pathway and its dysregulation in prostate cancer.

Experimental Workflow for Sarcosine Quantification

Caption: A typical experimental workflow for the quantification of sarcosine.

Conclusion

Sarcosine remains a metabolite of significant interest in the field of prostate cancer biomarker research. Its association with cancer progression and the development of robust analytical methods for its quantification, heavily reliant on the use of this compound as an internal standard, have paved the way for its potential clinical application. The detailed methodologies and understanding of the underlying biological pathways presented in this guide are intended to support researchers and drug development professionals in their efforts to validate and potentially translate sarcosine into a clinically useful tool for the management of prostate cancer. Further large-scale clinical validation studies are necessary to definitively establish the role of sarcosine in the diagnosis, prognosis, and therapeutic monitoring of prostate cancer.

References

The Role of Sarcosine-d3 in N-methyl-D-aspartate (NMDA) Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Sarcosine-d3 in N-methyl-D-aspartate (NMDA) receptor research. Sarcosine, a glycine transporter type 1 (GlyT1) inhibitor and an NMDA receptor co-agonist, has garnered significant interest for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia. The deuterated analog, this compound, serves as a valuable tool in these research endeavors, primarily as an internal standard for analytical quantification and as a tracer to investigate the pharmacokinetics and metabolism of sarcosine. This guide details the mechanisms of action, summarizes key quantitative data, provides illustrative experimental protocols, and presents signaling pathways and workflows using the DOT language for Graphviz visualization.

Introduction: The NMDA Receptor and the Promise of Glycine Site Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric conditions, including schizophrenia, which is hypothesized to involve NMDA receptor hypofunction.[1][3] The NMDA receptor is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine, which binds to the glycine modulatory site on the GluN1 subunit.[2][4] This glycine site has emerged as a key therapeutic target for enhancing NMDA receptor function.[1][4]

Sarcosine (N-methylglycine) is an endogenous amino acid that enhances NMDA receptor activity through a dual mechanism: it acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1), thereby increasing synaptic glycine concentrations, and it can also directly act as a co-agonist at the NMDA receptor's glycine binding site.[5][6][7] Clinical studies have shown that sarcosine can ameliorate the negative and cognitive symptoms of schizophrenia.[8][9][10]

This compound: A Tool for Precision in Research

This compound is a stable isotope-labeled version of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic substitution makes it an invaluable tool for researchers for several key reasons:

-

Internal Standard: In quantitative analytical methods like mass spectrometry (MS), this compound is used as an internal standard to accurately measure the concentration of endogenous or administered sarcosine in biological samples.[11][12] Its chemical properties are nearly identical to sarcosine, but its increased mass allows for clear differentiation in MS analysis.

-

Metabolic Tracer: Deuterium labeling allows researchers to trace the metabolic fate of sarcosine in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

-

Kinetic Isotope Effect Studies: The heavier deuterium atoms can sometimes lead to a slower rate of metabolic reactions (the kinetic isotope effect). Studying these differences between sarcosine and this compound can help identify key metabolic pathways.

Mechanism of Action of Sarcosine at the NMDA Receptor

Sarcosine potentiates NMDA receptor function through two primary mechanisms, which are central to its therapeutic potential.

-

Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5][7] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, making more of the co-agonist available to bind to the glycine modulatory site of the NMDA receptor.[5]

-

Direct Co-agonist Activity: In addition to its effects on glycine transport, sarcosine can directly bind to and activate the glycine binding site on the GluN1 subunit of the NMDA receptor, functioning as a co-agonist alongside glutamate.[6][13]

The following diagram illustrates the dual mechanism of action of sarcosine.

Caption: Dual mechanism of sarcosine at the glutamatergic synapse.

Quantitative Data

| Parameter | Value | Assay Conditions | Reference |

| EC₅₀ (NMDA Receptor) | 26 ± 3 µM | Whole-cell recordings from cultured embryonic mouse hippocampal neurons in the presence of 100 µM NMDA. | [6] |

| IC₅₀ (GlyT1) | 91 µM | HEK293 cells expressing human GlyT1. | [14] |

| IC₅₀ (GlyT2) | > 1,000 µM | HEK293 cells expressing human GlyT2. | [14] |

Table 1: In Vitro Efficacy and Potency of Sarcosine

| Study Type | Animal Model | Dose | Effect | Reference |

| In Vivo Calcium Imaging | MK-801 induced NMDA receptor hypofunction in mice | 500 mg/kg or 1000 mg/kg (i.p.) | Alleviated MK-801-induced neuronal abnormalities. | [14][15] |

| Behavioral Studies | MK-801-induced and SR-/- mouse models | 500/1000 mg/kg (i.p.) | Alleviated behavioral deficits. | [16] |

Table 2: In Vivo Studies with Sarcosine

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on NMDA receptor function.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the effects of sarcosine on NMDA receptor-mediated currents.[6] this compound would be used in place of or in addition to sarcosine to investigate potential kinetic isotope effects on receptor activation or deactivation.

Objective: To measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured hippocampal or cortical neurons.

-

External solution (in mM): 140 NaCl, 5 KCl, 1.5 CaCl₂, 10 D-glucose, 0.00025 TTX, 10 HEPES (pH 7.35).

-

Internal solution (in mM): 140 CsCH₃SO₃, 4 NaCl, 0.5 CaCl₂, 5 EGTA, 0.5 Na₃GTP, 2 MgATP, 10 HEPES (pH 7.2).

-

NMDA, Glycine, this compound stock solutions.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) along with varying concentrations of this compound to the neuron using a rapid application system.

-

Record the evoked inward currents, which are mediated by NMDA receptors.

-

Construct a dose-response curve to determine the EC₅₀ of this compound.

-

Compare the kinetics (activation, deactivation, desensitization) of currents evoked in the presence of this compound versus unlabeled sarcosine.

Caption: Workflow for electrophysiological recording.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor. This would typically involve using a radiolabeled antagonist for the glycine site.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine binding site.

Materials:

-

Rat brain cortical membranes.

-

Radioligand (e.g., [³H]MDL 105,519, a glycine site antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound and unlabeled glycine (for standard curve).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

In Vivo Behavioral Studies in a Mouse Model of NMDA Receptor Hypofunction

This protocol outlines a behavioral experiment to assess the ability of this compound to reverse behavioral deficits in a mouse model of schizophrenia. The use of this compound here would primarily be for pharmacokinetic/pharmacodynamic (PK/PD) correlation, where its levels in the brain are measured alongside behavioral outcomes.

Objective: To evaluate the efficacy of this compound in an animal model of NMDA receptor hypofunction.

Materials:

-

Male C57BL/6 mice.

-

MK-801 (a non-competitive NMDA receptor antagonist).

-

This compound.

-

Behavioral testing apparatus (e.g., open field for locomotor activity, prepulse inhibition apparatus).

Procedure:

-

Acclimate mice to the animal facility and handling.

-